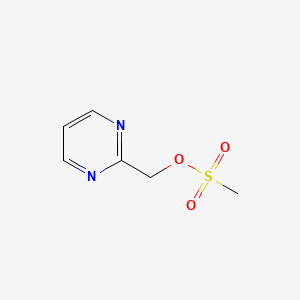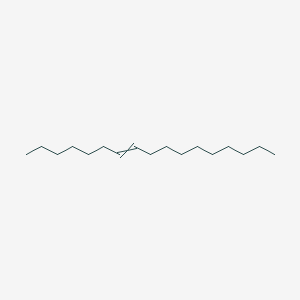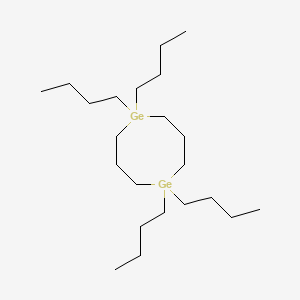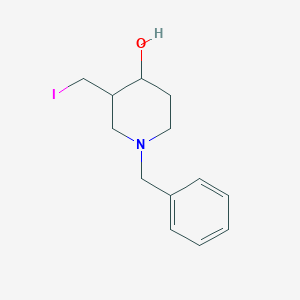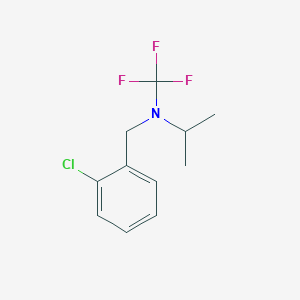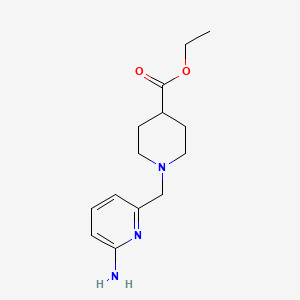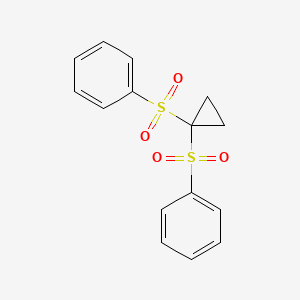
1,1-Di(phenylsulfonyl)-cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di(phenylsulfonyl)-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two phenylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Di(phenylsulfonyl)-cyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di(phenylsulfonyl)-cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted cyclopropane compounds with different functional groups.
Applications De Recherche Scientifique
1,1-Di(phenylsulfonyl)-cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Di(phenylsulfonyl)-cyclopropane involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diphenyl-2-propyn-1-ol: This compound shares structural similarities but differs in its functional groups and reactivity.
1,1-Diphenylethylene: Another related compound with different chemical properties and applications.
Cyclic β-keto sulfones: These compounds have similar sulfonyl groups but differ in their ring structures and reactivity.
Uniqueness
1,1-Di(phenylsulfonyl)-cyclopropane is unique due to its cyclopropane ring and dual phenylsulfonyl substitution, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
34782-46-2 |
|---|---|
Formule moléculaire |
C15H14O4S2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)cyclopropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H14O4S2/c16-20(17,13-7-3-1-4-8-13)15(11-12-15)21(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
NXYMZVLXENKMKA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


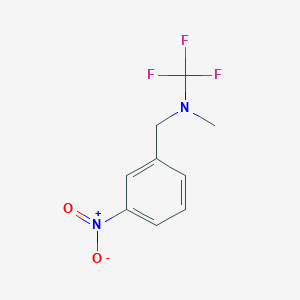
![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
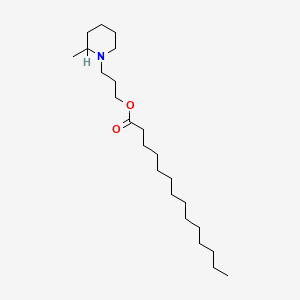
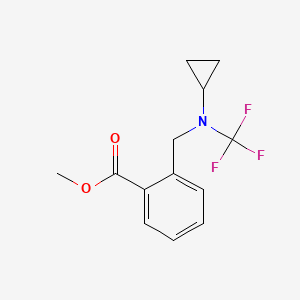
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)
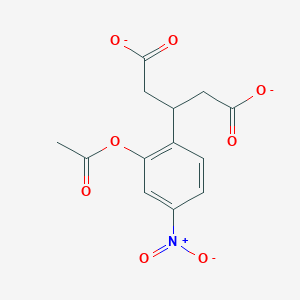
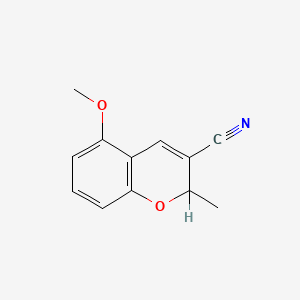
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
